molecular formula C23H21N3O4S B2851131 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-20-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2851131
CAS No.: 941880-20-2
M. Wt: 435.5
InChI Key: AZSYLRNZNNEWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed to overcome clinical resistance mutations, such as the gatekeeper L1196M, that arise in patients treated with earlier-generation ALK inhibitors . Its primary research value lies in the study of ALK-driven oncogenesis and the development of next-generation therapeutic strategies for cancers like non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma, and neuroblastoma. The mechanism of action involves high-affinity binding to the kinase domain of ALK, effectively suppressing its constitutive catalytic activity and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are critical for tumor cell proliferation and survival. Preclinical studies highlight its efficacy in inhibiting the growth of both native and mutant ALK-positive cell lines and in vivo models , making it an essential pharmacological tool for investigating resistance mechanisms, evaluating combination therapies, and validating ALK as a central node in cellular signaling networks.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-13-2-4-14(5-3-13)21(27)26-23-25-20-16(7-9-19(20)31-23)22(28)24-15-6-8-17-18(12-15)30-11-10-29-17/h2-6,8,12,16H,7,9-11H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSYLRNZNNEWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and implications for treating various conditions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. A common synthetic route includes the reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium followed by further derivatization with bromoacetamides. The detailed procedure is as follows:

  • Preparation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine : This is the starting material synthesized from commercially available precursors.
  • Formation of Sulfonamide : Reacting the amine with 4-methylbenzenesulfonyl chloride in an aqueous Na2CO3 solution.
  • Final Derivatization : The sulfonamide is then reacted with various bromoacetamides to yield the target compound.

The biological activity of this compound has been evaluated through multiple studies focusing on its interactions with key biological targets:

  • Serotonin Receptors : Preliminary studies indicate that derivatives of this compound exhibit high binding affinities for the 5-HT1A receptor and serotonin transporter. For instance, related compounds demonstrated significant agonistic activity at the 5-HT1A receptor and inhibition of serotonin reuptake .
  • Enzyme Inhibition : The compound has also been screened for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). Specific derivatives showed promising results with IC50 values indicating effective inhibition .
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Another area of research involves the inhibition of PARP1, a target in cancer therapy. Compounds derived from this scaffold have shown varying degrees of PARP1 inhibition with IC50 values ranging from 0.88 μM to 12 μM .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Activity : In animal models, compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) exhibited antidepressant-like effects in forced swim tests and tail suspension tests, suggesting a role in mood regulation through serotonin modulation .
  • Antidiabetic Properties : The ability to inhibit α-glucosidase suggests potential use in managing postprandial blood glucose levels in T2DM patients. In vitro assays indicated effective inhibition comparable to existing pharmacotherapies .

Comparative Analysis

CompoundTargetIC50 (μM)Notes
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativeAChEVariesEffective against Alzheimer's pathology
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativeα-glucosidaseVariesPotential antidiabetic agent
N-(2,3-dihydrobenzo[b][1,4]dioxin) derivativePARP10.88 - 12Promising for cancer therapy

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves a multi-step process that includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with various amides and other functional groups. For example, one study synthesized related compounds by reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. The resulting sulfonamide was further derivatized to yield various bioactive molecules .

Key Synthetic Steps:

  • Formation of Sulfonamide : The initial reaction involves the formation of a sulfonamide from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
  • Derivatization : Subsequent reactions with bromoacetamides lead to the formation of substituted derivatives.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound in inhibiting key enzymes involved in metabolic disorders. For instance, it has been screened for its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Enzyme Target Inhibition Potential Relevance
α-GlucosidaseModerateTreatment of Type 2 Diabetes Mellitus
AcetylcholinesteraseSignificantPotential Alzheimer’s Disease therapy

Case Studies

  • Type 2 Diabetes Mellitus : A study demonstrated that derivatives of this compound showed promising results in inhibiting α-glucosidase activity, suggesting potential use as antidiabetic agents.
  • Alzheimer's Disease : Inhibition of acetylcholinesterase by these compounds indicates their potential application in treating cognitive decline associated with Alzheimer's.

Therapeutic Applications

The therapeutic applications of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide extend beyond diabetes and neurodegenerative diseases. Its structural features suggest possible activity against various targets:

Potential Therapeutic Areas:

  • Anticancer Activity : Compounds with similar structures have shown promise in anticancer assays.
  • Antimicrobial Properties : The compound's ability to interact with biological membranes may confer antimicrobial activity.

Comparison with Similar Compounds

Cyclopenta[d]thiazole Derivatives

describes N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)acetamide (17a) , a cyclopenta[d]thiazole derivative with a dihydrobenzo[dioxine] substituent. Key differences include:

  • Substituent Variation : Compound 17a replaces the carboxamide group with an acetamide and introduces a methylsulfonyl group at position 2, whereas the target compound features a 4-methylbenzamido group.
  • Synthetic Route : The synthesis of 17a involves nucleophilic substitution with cyclopentylamine, whereas the target compound’s carboxamide linkage likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation .
Parameter Target Compound Compound 17a
Core Structure Cyclopenta[d]thiazole Cyclopenta[d]thiazole
Position 2 Substituent 4-Methylbenzamido Methylsulfonyl
Position 4 Substituent Dihydrobenzo[dioxin]-carboxamide Dihydrobenzo[dioxin]-carbonyl + acetamide
Biological Relevance Hypothesized kinase/anti-inflammatory activity CDK9 inhibitor (demonstrated)

Dihydrobenzo[b][1,4]dioxin-Containing Compounds

identifies (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (7) , which shares the dihydrobenzo[dioxin] moiety. Key distinctions include:

  • Functional Groups: Compound 7 incorporates an acrylamide linker and phenolic groups, whereas the target compound uses a carboxamide bridge and lacks hydroxyl/methoxy substituents.
  • Bioactivity : Compound 7 exhibits anti-neuroinflammatory activity in BV-2 microglial cells, suggesting the dihydrobenzo[dioxin] scaffold may contribute to anti-inflammatory effects .

Thiazole and Triazole Derivatives

and highlight thiazole- and triazole-based compounds with overlapping functional groups:

  • Triazole-Thiones (7–9) : These compounds, synthesized via cyclization of hydrazinecarbothioamides, exhibit tautomerism between thiol and thione forms. Unlike the target compound, they lack fused ring systems but share sulfonyl and fluorophenyl substituents, which influence electronic properties and solubility .
  • Thiazol-5-ylmethyl Derivatives () : These ureido-containing compounds demonstrate the versatility of thiazole rings in drug design, though their hydroxy and phenylhexanamide substituents diverge significantly from the target compound’s structure .

Imidazo[1,2-a]pyridine and Pyrrolidine Analogues

details diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), a structurally complex heterocycle. While distinct in core architecture, its cyano, nitro, and ester groups highlight the role of electron-withdrawing substituents in modulating reactivity and bioactivity—a consideration relevant to the target compound’s 4-methylbenzamido group .

Q & A

Basic: What are the key steps and critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with coupling the benzo[b][1,4]dioxin moiety to the cyclopenta[d]thiazole core via carboxamide linkages. Critical parameters include:

  • Temperature control : Reactions often require 60–100°C to ensure proper amide bond formation without side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .
  • Catalysts/agents : Coupling agents such as EDC or DCC improve yield in carboxamide bond formation .
  • Purity monitoring : Intermediate purification via column chromatography and final product validation using HPLC (≥95% purity threshold) .

Basic: How is the structural integrity of this compound confirmed?

Advanced analytical techniques are employed:

  • NMR spectroscopy : 1H/13C NMR verifies proton and carbon environments, ensuring correct connectivity of the dioxin, thiazole, and benzamido groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Optional for unambiguous 3D structural determination, particularly for resolving stereochemistry in the cyclopenta[d]thiazole ring .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxamide group .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy of thiazole derivatives. Avoid heat/sparks to prevent decomposition .
  • Emergency response : In case of exposure, rinse with water and consult safety data sheets (SDS) for specific antidotes .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodologies include:

  • Functional group substitution : Replace the 4-methylbenzamido group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate target binding .
  • Ring modifications : Introduce heteroatoms (e.g., oxygen in the cyclopenta ring) or expand the thiazole ring to a six-membered system .
  • In vitro assays : Test derivatives against disease-specific targets (e.g., kinase inhibition assays for anticancer activity) with IC50 comparisons .

Advanced: What reaction mechanisms govern the formation of by-products during synthesis?

Common by-products arise from:

  • Incomplete coupling : Unreacted intermediates due to suboptimal stoichiometry (e.g., excess benzamido precursor) .
  • Oxidation : Thiazole sulfur oxidation under aerobic conditions, mitigated by inert gas purging .
  • Racemization : Chirality loss in the cyclopenta ring at high temperatures (>80°C), resolved by lower-temperature stepwise synthesis .

Advanced: How should researchers assess potential biological activities of this compound?

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with proteins like kinases or GPCRs .
  • In vitro profiling : Screen against cell lines (e.g., NCI-60 panel) for cytotoxicity and selectivity indices .
  • Mechanistic studies : Western blotting or qPCR to evaluate downstream biomarker expression (e.g., apoptosis markers) .

Advanced: How can contradictory data in synthesis yields or bioactivity be resolved?

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., Taguchi methods) to identify critical variables .
  • Batch-to-batch analysis : Compare NMR/HPLC profiles to detect impurities affecting bioactivity .
  • Biological replicates : Use ≥3 independent assays to account for variability in cell-based studies .

Advanced: What methodologies evaluate the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed carboxamide) over time .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.